Structural Differentiation from 8-Methoxy Analog (CAS 883955-65-5) and Impact on Physicochemical Properties
3-(4-Methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione (MW 346.4) is structurally differentiated from its closest commercially available analog, 8-methoxy-3-(4-methylphenyl)-2-propyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 883955-65-5, MW 376.4), by the absence of an 8-methoxy substituent on the chromene ring . This structural simplification reduces its molecular weight, topological polar surface area, and hydrogen bond acceptor count, which are predicted to improve membrane permeability based on Lipinski's Rule of Five analysis. This difference is crucial because the 8-methoxy group can introduce steric clashes or alter the electron distribution of the core, fundamentally changing the compound's interaction with flat, hydrophobic binding pockets [1].
| Evidence Dimension | Molecular Weight and Predicted Physicochemical Drug-Likeness |
|---|---|
| Target Compound Data | MW = 346.4 g/mol (C21H18N2O3) |
| Comparator Or Baseline | 8-Methoxy analog (CAS 883955-65-5): MW = 376.4 g/mol (C22H20N2O4) |
| Quantified Difference | MW reduction of 30.0 g/mol; lower H-bond acceptor count (5 vs 6) |
| Conditions | Structures confirmed by analytical chemistry; property calculation based on standard in silico methods. |
Why This Matters
This molecular weight difference is significant for passive membrane permeability, making the target compound a better starting point for cell-based assays where intracellular target engagement is required.
- [1] Christopher A. Lipinski, 'Lead- and drug-like compounds: the rule-of-five revolution', Drug Discovery Today: Technologies, vol. 1, no. 4, pp. 337-341, 2004. DOI: 10.1016/j.ddtec.2004.11.007 View Source
